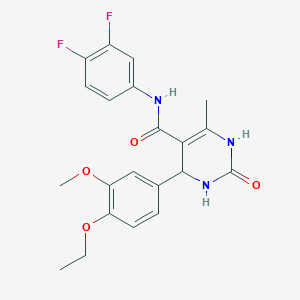

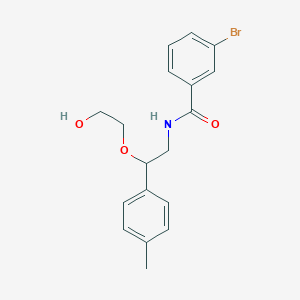

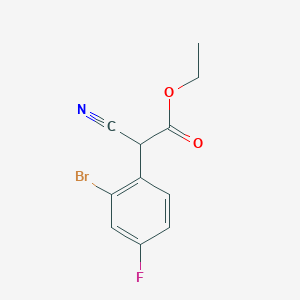

3-nitro-N-(4-phenyldiazenylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzamides, including3-nitro-N-(4-phenyldiazenylphenyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . Molecular Structure Analysis

The structure of benzamides, such as3-nitro-N-(4-phenyldiazenylphenyl)benzamide, can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The dynamic structure of benzamide is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring . Chemical Reactions Analysis

The synthesis of benzamides involves the reaction of benzoic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

3-nitro-N-(4-phenyldiazenylphenyl)benzamide has a molecular formula of C19H14N4O3 and a molecular weight of 346.346 . More detailed physical and chemical properties would require specific experimental measurements or computations.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

3-Nitro-N-(4-phenyldiazenylphenyl)benzamide and its derivatives have been studied for their role in the corrosion inhibition of metals. A study demonstrated the effect of such compounds on mild steel corrosion in acidic environments. The compounds, including N-(4-nitrophenyl) benzamide, were found to act as effective corrosion inhibitors, with variations in efficiency based on different substituents. These inhibitors were observed to strongly adsorb at metal/electrolyte interfaces, thereby increasing the energy barrier against corrosive dissolution (Mishra et al., 2018).

Crystallography and Molecular Structure

Research has been conducted on the crystal structure of related nitro-N-phenylbenzamide compounds. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was analyzed using single-crystal X-ray diffraction, providing insights into the orientation of nitro groups and the formation of three-dimensional networks in the crystal structure. Such studies contribute to understanding the molecular and structural properties of these compounds (Saeed et al., 2008).

Chemosensors for Cyanide Detection

A series of N-nitrophenyl benzamide derivatives, including compounds structurally similar to 3-Nitro-N-(4-phenyldiazenylphenyl)benzamide, have been developed as chemosensors for detecting cyanide in aqueous environments. Their high selectivity towards cyanide ions makes them practical for monitoring cyanide concentrations in water samples, highlighting their potential application in environmental monitoring and safety (Sun et al., 2009).

Biomedical Research

While not directly related to 3-Nitro-N-(4-phenyldiazenylphenyl)benzamide, studies on similar nitrophenyl benzamide compounds have been conducted in the field of biomedical research. For instance, certain derivatives have been investigated for their inhibitory activity against carbonic anhydrase isoforms, relevant in the development of therapeutic agents for various diseases (Ulus et al., 2013).

Mecanismo De Acción

Safety and Hazards

While specific safety data for 3-nitro-N-(4-phenyldiazenylphenyl)benzamide is not available, benzamides can be harmful if swallowed and are suspected of causing genetic defects . They should be handled with appropriate safety precautions, and any exposure should be reported to a healthcare provider immediately .

Propiedades

IUPAC Name |

3-nitro-N-(4-phenyldiazenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-19(14-5-4-8-18(13-14)23(25)26)20-15-9-11-17(12-10-15)22-21-16-6-2-1-3-7-16/h1-13H,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTMMDJTGGYOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037724 |

Source

|

| Record name | Benzamide, 3-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(4-phenyldiazenylphenyl)benzamide | |

CAS RN |

325806-92-6 |

Source

|

| Record name | Benzamide, 3-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2739518.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2739519.png)

![3,4-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2739527.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2739529.png)

![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)